2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide
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Overview
Description
2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. The presence of the difluoromethyl group and the hydroxyl group on the pyridine ring contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide typically involves the introduction of the difluoromethyl group onto the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents. This process can be achieved through various synthetic routes, including nucleophilic, electrophilic, and radical difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine carboxylic acids, while reduction of the carboxamide group may produce amines .
Scientific Research Applications
2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-5-hydroxypyridine-3-carboxylic acid
- 2-(Difluoromethyl)-5-hydroxypyridine-3-methylamide
- 2-(Difluoromethyl)-5-hydroxypyridine-3-ethylamide
Uniqueness
2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide is unique due to the presence of both the difluoromethyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6F2N2O2 |
---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)5-4(7(10)13)1-3(12)2-11-5/h1-2,6,12H,(H2,10,13) |
InChI Key |
CDPJLVTXMOAHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)C(F)F)O |
Origin of Product |
United States |
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